Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside
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Overview
Description
Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside is a complex carbohydrate derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside involves multiple steps. One common method includes halide ion-promoted glycosidation, using methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-beta-D-galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the carbohydrate backbone.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace functional groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action for Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside involves its role as a glycosylation inhibitor. It targets specific enzymes involved in glycosylation, thereby preventing the addition of carbohydrate moieties to proteins and other molecules. This inhibition can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl chloride
Uniqueness
Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside is unique due to its specific structure, which includes multiple acetyl groups and an anisolydene moiety. This structure provides distinct properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C31H41NO16 |
---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
[6-[[7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H41NO16/c1-14(33)32-23-26(24-22(45-30(23)39-7)13-41-29(47-24)19-8-10-20(38-6)11-9-19)48-31-28(44-18(5)37)27(43-17(4)36)25(42-16(3)35)21(46-31)12-40-15(2)34/h8-11,21-31H,12-13H2,1-7H3,(H,32,33) |
InChI Key |
ZGKQUQNYRXSUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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